N1-(4-chlorophenyl)indoline-1,2-dicarboxamide
Description
N1-(4-Chlorophenyl)indoline-1,2-dicarboxamide is a synthetic small molecule characterized by an indoline core substituted with two carboxamide groups, one of which is linked to a 4-chlorophenyl moiety. These compounds often exhibit modulated biological activity depending on their core structure, stereochemistry, and substituent patterns .
Properties
IUPAC Name |
1-N-(4-chlorophenyl)-2,3-dihydroindole-1,2-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c17-11-5-7-12(8-6-11)19-16(22)20-13-4-2-1-3-10(13)9-14(20)15(18)21/h1-8,14H,9H2,(H2,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTPNFGEKAUHLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chlorophenyl)indoline-1,2-dicarboxamide typically involves the reaction of 4-chloroaniline with indoline-1,2-dicarboxylic acid. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield. Common reagents include acetic anhydride, sulfuric acid, and sodium hydroxide. The reaction conditions are optimized to ensure the formation of the desired product with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures consistent product quality. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N1-(4-chlorophenyl)indoline-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N1-(4-chlorophenyl)indoline-1,2-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(4-chlorophenyl)indoline-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Eribaxaban
- Core Structure : Pyrrolidine-1,2-dicarboxamide.
- Substituents : N1-(4-chlorophenyl), N2-(2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl), 4-methoxy group.
- Target : Factor Xa (fXa) inhibitor.
- Key Data :
N1-(Isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide Derivatives
- Core Structure : Pyrrolidine-1,2-dicarboxamide.
- Substituents: N1-(isoquinolin-5-yl), N2-(p-bromophenyl).
- Target : TRPV1 antagonist.
- Key Data :
(S)-N1-(Thiazol-2-yl)pyrrolidine-1,2-dicarboxamide Derivatives
- Core Structure : Pyrrolidine-1,2-dicarboxamide.
- Substituents : N1-(thiazol-2-yl), N2-aryl groups.
- Target : Dual PI3Kα/HDAC6 inhibitors.
- Key Data :
Lu AF21934
- Core Structure : Cyclohexane-1,2-dicarboxamide.
- Substituents : N1-(3,4-dichlorophenyl).
- Target : mGlu4-positive allosteric modulator.
- Key Data: Evaluated in rodent and primate models for alleviating L-DOPA-induced dyskinesia in Parkinson’s disease. Dichlorophenyl substitution enhanced blood-brain barrier penetration compared to monochloro analogues .
N1-(4-Chlorophenyl)-N2-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide
- Core Structure : Pyrrolidine-1,2-dicarboxamide.
- Substituents : N1-(4-chlorophenyl), N2-(2-fluoro-4-(trifluoromethyl)phenyl), methyl group.
- Physicochemical Properties: Molecular weight: 457.854 g/mol. XlogP: 4.3 (indicative of high lipophilicity). Hydrogen bond donors/acceptors: 1/6.
- Therapeutic Potential: Designed for CNS targets due to favorable pharmacokinetic properties .
Comparative Analysis Table
Key Structural Determinants of Activity
Core Flexibility : Pyrrolidine-based compounds (e.g., Eribaxaban) exhibit conformational rigidity, enhancing target binding, while cyclohexane cores (e.g., Lu AF21934) improve CNS bioavailability .
Halogen Substitutions : The 4-chlorophenyl group enhances target affinity and metabolic stability across multiple derivatives .
Stereochemistry : (R,R)-configuration in Eribaxaban and (S)-configuration in PI3Kα/HDAC6 inhibitors are critical for enantioselective activity .
Aromatic Modifications : Electron-withdrawing groups (e.g., trifluoromethyl, bromo) optimize potency by modulating electronic and steric interactions .
Biological Activity
N1-(4-chlorophenyl)indoline-1,2-dicarboxamide is a synthetic compound recognized for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by relevant data and research findings.
Chemical Structure and Properties
This compound features an indoline core structure characterized by a fused benzene and pyrrole ring. The compound is substituted with a 4-chlorophenyl group and two carboxamide functional groups, which enhance its chemical reactivity and biological properties. The structural uniqueness contributes to its potential applications in medicinal chemistry.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, showcasing potential as a therapeutic agent in treating infections.
2. Anticancer Activity
The compound has been investigated for its anticancer properties, with studies demonstrating its ability to inhibit the proliferation of cancer cells. For instance, it has shown effectiveness in inducing apoptosis in A549 lung carcinoma cells by increasing the levels of pro-apoptotic proteins and causing cell cycle arrest at the G0/G1 phase .
3. Anti-inflammatory Effects
This compound has also been noted for its anti-inflammatory effects. It may modulate inflammatory pathways by interacting with specific enzymes or receptors involved in inflammation, thereby reducing inflammatory responses.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in disease pathways.
- Receptor Modulation : It can bind to receptors involved in cellular signaling processes, altering their activity and leading to therapeutic effects.
Research Findings
A summary of key research findings related to this compound is presented below:
Case Studies
Case Study 1: Anticancer Activity in Lung Carcinoma
In a controlled study involving A549 lung carcinoma cells, treatment with this compound resulted in reduced cell viability and increased apoptotic markers. The compound's mechanism involved upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Case Study 2: Antimicrobial Efficacy
A series of experiments were conducted to assess the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited a broad spectrum of antimicrobial activity, making it a candidate for further development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
